5,5-Dibromobarbituric acid

Acid Dissociation Constant Physicochemical Characterization Solubility

5,5-Dibromobarbituric acid is a 5,5-disubstituted barbituric acid derivative characterized by the presence of two bromine atoms at the C5 position of the pyrimidine ring. It is a crystalline solid with a melting point of 240-242 °C and a molecular formula of C₄H₂Br₂N₂O₃.

Molecular Formula C4H2Br2N2O3
Molecular Weight 285.88 g/mol
CAS No. 511-67-1
Cat. No. B1329663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dibromobarbituric acid
CAS511-67-1
Molecular FormulaC4H2Br2N2O3
Molecular Weight285.88 g/mol
Structural Identifiers
SMILESC1(=O)C(C(=O)NC(=O)N1)(Br)Br
InChIInChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)
InChIKeyAMATXUCYHHHHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dibromobarbituric Acid (CAS 511-67-1): A Crystalline Brominated Barbituric Acid Derivative for Synthetic and Crystallographic Research


5,5-Dibromobarbituric acid is a 5,5-disubstituted barbituric acid derivative characterized by the presence of two bromine atoms at the C5 position of the pyrimidine ring . It is a crystalline solid with a melting point of 240-242 °C and a molecular formula of C₄H₂Br₂N₂O₃ [1]. Its properties, including a pKa of 5.68 and a distinctive hydrogen-bonded crystal structure [2], differentiate it from the parent barbituric acid and other halogenated analogs for specific research applications.

Why 5,5-Dibromobarbituric Acid Cannot Be Replaced by Generic Barbituric Acid Derivatives in Key Applications


The reactivity and physical properties of 5,5-disubstituted barbituric acids are highly dependent on the specific C5 substituents. While all such derivatives share a common rate-pH hydrolysis profile, their absolute reactivity is governed by steric and electronic factors that differ significantly between substituents [1]. For instance, the pKa, which dictates ionization state and solubility, varies substantially across the class, with 5,5-dibromobarbituric acid exhibiting a value of 5.68 compared to barbituric acid's 4.01 . Furthermore, the nature of the halogen substituent directly impacts intermolecular interactions, with bromine forming stronger halogen bonds than chlorine [2]. These quantifiable differences in acidity, bonding, and structural parameters render the compound non-interchangeable with its analogs for applications requiring precise physicochemical behavior.

Quantitative Differentiation: How 5,5-Dibromobarbituric Acid Compares to Its Closest Analogs


pKa: A 1.67-Unit Increase in Acidity Relative to Barbituric Acid

5,5-Dibromobarbituric acid exhibits a pKa of 5.68±0.02 in water at 25°C , a significant increase from the parent barbituric acid's pKa of 4.01 . This difference indicates a substantial shift in the ionization equilibrium, which directly influences solubility and reactivity in aqueous systems.

Acid Dissociation Constant Physicochemical Characterization Solubility

Halogen Bonding: Enhanced Intermolecular Interactions with Bromine over Chlorine

Experimental and theoretical studies on halogen-substituted barbituric acids reveal that bromine atoms form more pronounced halogen bonds than chlorine atoms [1]. This is a key differentiator for applications in crystal engineering where specific intermolecular contacts dictate lattice architecture.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

C5–X Bond Length Asymmetry: A Structural Feature Shared with Dihalogenated Analogs but Quantified for Br

In the crystal structure of 5,5-dibromobarbituric acid and its analogs (X = X′ = Br, Cl, F), the C5-endo envelope conformation of the pyrimidine ring leads to a significant lengthening of the axial C5–X′ bond relative to the equatorial C5–X bond [1]. For the dibromo derivative, the C5–Br bond lengths are measured as 1.967(3) Å (equatorial) and 1.982(3) Å (axial), a difference of 0.015 Å [1].

Crystallography Conformational Analysis Molecular Geometry

Synthetic Utility: Disproportionation to 5-Bromobarbituric Acid as a Mild Brominating Agent

5,5-Dibromobarbituric acid serves as a key precursor for the in situ generation of 5-bromobarbituric acid, a mild and selective monobrominating agent, via a disproportionation reaction with barbituric acid [1]. This provides a controlled bromination pathway not directly achievable with the monobromo compound alone.

Organic Synthesis Bromination Reagent Selective Halogenation

Hydrolytic Stability: Similar Rate-pH Profile to Other 5,5-Disubstituted Derivatives

The rate-pH profile for the hydrolysis of 5,5-dibromobarbituric acid is similar to that of other 5,5-disubstituted barbiturates, including amobarbital and phenobarbital, but differs significantly from barbituric acid itself due to its higher pKa [1]. This indicates that while the compound's hydrolysis follows a common mechanism for the class, its absolute stability is predictable and consistent with other disubstituted analogs.

Stability Studies Hydrolysis Kinetics Degradation

Defined Application Scenarios for 5,5-Dibromobarbituric Acid Based on Quantifiable Evidence


Crystal Engineering and Supramolecular Design

Leveraging the enhanced halogen bonding capability of bromine over chlorine [1] and the well-defined C5–Br bond length asymmetry [2], 5,5-dibromobarbituric acid is a superior building block for constructing co-crystals and supramolecular architectures where precise intermolecular interactions and predictable geometry are required.

Synthesis of Condensed Pteridine Systems

5,5-Dibromobarbituric acid is a demonstrated reagent for the synthesis of condensed pteridine systems via condensation with 4,5-diamino-pyrimidines in the presence of pyridine [1]. This specific application is well-documented and serves as a reliable entry point for heterocyclic synthesis.

Controlled Generation of Mild Brominating Species

The compound is uniquely suited as a precursor for the in situ generation of 5-bromobarbituric acid through a disproportionation reaction with barbituric acid, offering a mild and selective method for the monobromination of sensitive substrates such as cyclic imines [1]. This approach provides a level of control not available with stronger, less selective brominating agents.

Analytical Method Development and Quality Control

With a precisely defined pKa of 5.68 [1] and known hydrolytic stability [2], 5,5-dibromobarbituric acid can serve as a reliable reference standard for developing and validating analytical methods, including HPLC assays, where predictable ionization and stability under specific pH conditions are critical [3].

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